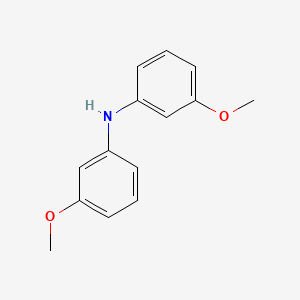
Bis(3-methoxyphenyl)amine
概要
説明
Bis(3-methoxyphenyl)amine is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of two 3-methoxyphenyl groups attached to a central amine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)amine typically involves the reaction of 3-methoxyaniline with an appropriate electrophilic reagent. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyaniline reacts with a halogenated aromatic compound under basic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
科学的研究の応用
Bis(3-methoxyphenyl)amine has several applications in scientific research:
作用機序
The mechanism of action of Bis(3-methoxyphenyl)amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
類似化合物との比較
- Bis(4-methoxyphenyl)amine
- Bis(2-methoxyphenyl)amine
- Bis(3-chlorophenyl)amine
Comparison:
- Bis(4-methoxyphenyl)amine: Similar structure but with methoxy groups at the 4-position, leading to different electronic properties and reactivity.
- Bis(2-methoxyphenyl)amine: Methoxy groups at the 2-position, which can cause steric hindrance and affect the compound’s reactivity.
- Bis(3-chlorophenyl)amine: Chlorine atoms instead of methoxy groups, resulting in different chemical behavior and applications .
Bis(3-methoxyphenyl)amine stands out due to the electron-donating effects of the methoxy groups at the 3-position, which enhance its reactivity in electrophilic aromatic substitution reactions .
生物活性
Bis(3-methoxyphenyl)amine, also known as 1,2-bis(3-methoxyphenyl)ethylenediamine, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H15NO2
- CAS Number : 92248-06-1
- Molecular Weight : 229.28 g/mol
The compound features two methoxy-substituted phenyl groups connected by an amine linkage, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can induce cell death in various cancer cell lines through several mechanisms.
- Induction of Ferroptosis : One study demonstrated that this compound derivatives could induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism was particularly effective in MDA-MB 231 breast cancer cells, where the compounds exhibited strong antiproliferative effects while sparing non-cancerous cells like SV-80 fibroblasts .
- Reactive Oxygen Species (ROS) Generation : The generation of mitochondrial reactive oxygen species was identified as a key mechanism for the cytotoxic effects observed in cancer cells. Increased lipid peroxidation was also noted, contributing to the overall cell death observed in treated cells .
- Cellular Uptake Correlation with Lipophilicity : The lipophilic nature of the this compound derivatives was shown to enhance cellular uptake, which directly correlated with their biological activity. Higher logP values indicated better cellular penetration and subsequent cytotoxicity against cancerous cells .
Case Studies and Experimental Findings
In Vitro Studies
In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines:
特性
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJWELGLJHXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578736 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92248-06-1 | |
| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













